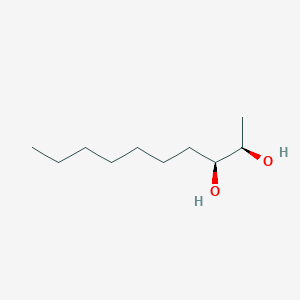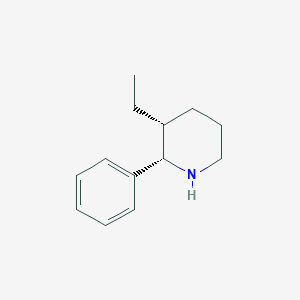![molecular formula C19H13N B14198910 4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine CAS No. 918540-91-7](/img/structure/B14198910.png)
4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine is a chemical compound known for its unique structure, which includes a biphenyl group and a pyridine ring connected by an ethynyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-iodopyridine and 3-ethynylbiphenyl in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of 4-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl linkage and biphenyl group can facilitate interactions with hydrophobic pockets in proteins, potentially leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbiphenyl: Similar structure but lacks the pyridine ring.
4-Phenylpyridine: Contains a pyridine ring but lacks the ethynyl linkage.
4-Bromophenylpyridine: Similar structure but with a bromine substituent instead of the ethynyl group
Uniqueness
4-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine is unique due to its combination of a biphenyl group and a pyridine ring connected by an ethynyl linkage. This structure imparts distinct chemical and physical properties, making it valuable in various research applications .
Propiedades
Número CAS |
918540-91-7 |
|---|---|
Fórmula molecular |
C19H13N |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
4-[2-(3-phenylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C19H13N/c1-2-6-18(7-3-1)19-8-4-5-17(15-19)10-9-16-11-13-20-14-12-16/h1-8,11-15H |
Clave InChI |
BHCGELPQGDGWMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(=C2)C#CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


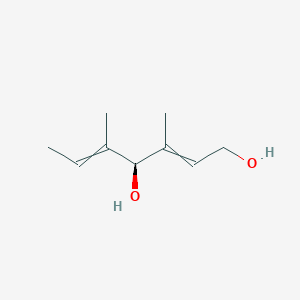
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
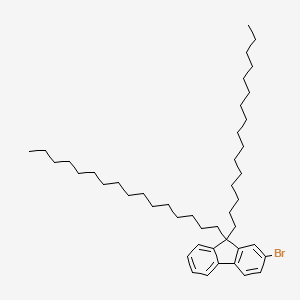
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)

![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
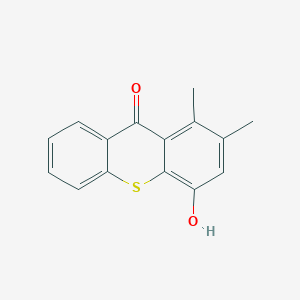
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
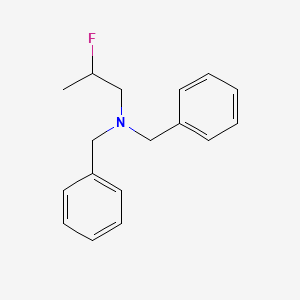
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
